2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including pyrazole, triazole, and pyran rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the tetrahydrofuran and pyran derivatives under controlled conditions. The final step involves the formation of the acetohydrazide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its various functional groups enable interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug development.
Industry
In the industrial sector, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, triazole, and pyran derivatives, such as:
- 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(METHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(ETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(Z)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O5S/c1-12-8-16(27-28(12)4)20-25-26-22(29(20)10-15-6-5-7-33-15)35-11-18(31)24-23-14(3)19-17(30)9-13(2)34-21(19)32/h8-9,15,30H,5-7,10-11H2,1-4H3,(H,24,31)/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHNGUMXPMBBJ-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)NN=C(C)C4=C(C=C(OC4=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC3CCCO3)SCC(=O)N/N=C(/C)\C4=C(C=C(OC4=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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